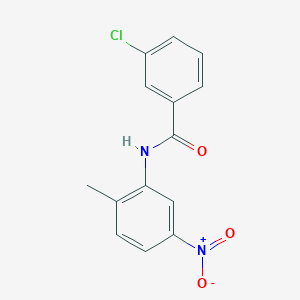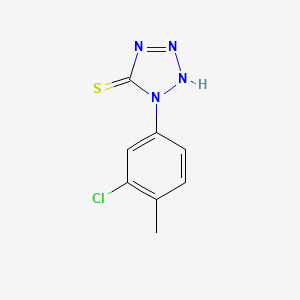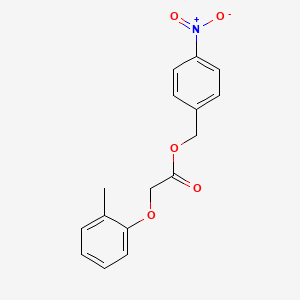![molecular formula C18H17NO5 B5869113 methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5869113.png)
methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}benzoate is a chemical compound used in scientific research for its potential therapeutic applications. It belongs to the class of benzoate esters and is commonly referred to as M4AOB.
Mécanisme D'action
The mechanism of action of M4AOB is not fully understood. However, it is believed to act through various pathways such as the inhibition of histone deacetylases (HDACs), modulation of the PI3K/Akt/mTOR pathway, and activation of the Nrf2/ARE pathway. These pathways are involved in various cellular processes such as gene expression, cell survival, and oxidative stress response.
Biochemical and Physiological Effects:
M4AOB has been shown to have various biochemical and physiological effects. It has been found to inhibit HDAC activity, which leads to the upregulation of tumor suppressor genes and downregulation of oncogenes. Moreover, M4AOB has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell survival, growth, and proliferation. Additionally, M4AOB has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress response.
Avantages Et Limitations Des Expériences En Laboratoire
M4AOB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Moreover, it has low toxicity and is stable under physiological conditions. However, M4AOB has some limitations, such as its poor solubility in water, which limits its use in in vivo studies. Additionally, the mechanism of action of M4AOB is not fully understood, which makes it challenging to design experiments to elucidate its mode of action.
Orientations Futures
Several future directions can be pursued to further investigate the potential therapeutic applications of M4AOB. Firstly, more studies are needed to elucidate the mechanism of action of M4AOB. Secondly, the efficacy and safety of M4AOB need to be tested in animal models. Thirdly, the development of novel formulations to improve the solubility and bioavailability of M4AOB can enhance its therapeutic potential. Finally, the combination of M4AOB with other drugs or therapies can be explored to enhance its anticancer and neuroprotective effects.
Conclusion:
In conclusion, M4AOB is a promising chemical compound with potential therapeutic applications in cancer and neurodegenerative diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of M4AOB have been discussed in this paper. Further studies are needed to fully understand the potential of M4AOB as a therapeutic agent.
Méthodes De Synthèse
The synthesis of M4AOB involves a series of chemical reactions starting from 4-hydroxybenzoic acid. The first step involves the conversion of 4-hydroxybenzoic acid to 4-aminobenzoic acid, which is then acetylated to form 4-acetylaminobenzoic acid. The final step involves the reaction of 4-acetylaminobenzoic acid with ethyl 2-bromo-2-oxoacetate to form M4AOB. The purity of the compound is ensured by various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
M4AOB has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer and neurodegenerative diseases. It has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, M4AOB has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
methyl 4-[2-(4-acetylanilino)-2-oxoethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-12(20)13-3-7-15(8-4-13)19-17(21)11-24-16-9-5-14(6-10-16)18(22)23-2/h3-10H,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAADTOSNQUXIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 5-[(benzylamino)carbonyl]-2-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxylate](/img/structure/B5869076.png)

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![ethyl (5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate](/img/structure/B5869110.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![4-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5869144.png)